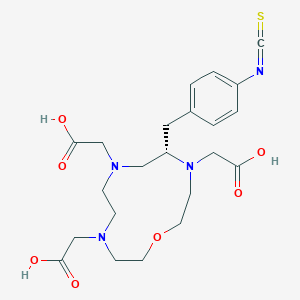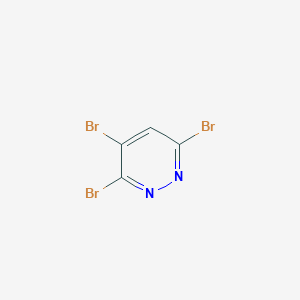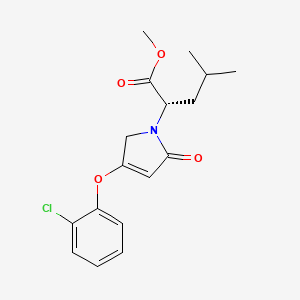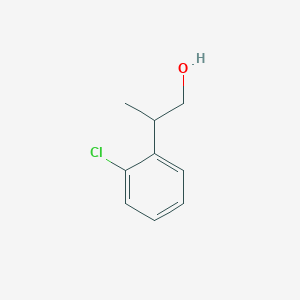
5-((4-Isothiocyanatophenyl)methyl)-1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid, (5S)-
説明
5-((4-Isothiocyanatophenyl)methyl)-1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid, (5S)- is a useful research compound. Its molecular formula is C22H30N4O7S and its molecular weight is 494.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Isothiocyanatophenyl)methyl)-1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid, (5S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Isothiocyanatophenyl)methyl)-1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid, (5S)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Monoclonal Antibody Imaging
p-SCN-Bn-oxo-do3a: is used as a bifunctional chelate (BFC) for radiolabeling monoclonal antibodies with copper-64 for positron emission tomography (PET) imaging . This application is crucial in the field of personalized medicine, where monoclonal antibodies are used for diagnostic imaging and radiotherapy. The compound has shown to facilitate efficient 64Cu radiolabeling under mild conditions, yielding stable, target-specific agents. It offers improved radiolabeling efficiency and stability compared to traditional chelates like DOTA, which can enhance the imaging of tumors expressing specific antigens .
Tumor Vasculature Imaging
In the realm of oncology, p-SCN-Bn-oxo-do3a has been employed to label peptides that target tumor vasculature . This application is particularly valuable for noninvasively imaging angiogenesis within tumors. The chelate’s ability to form stable complexes with 64Cu allows for effective PET imaging, providing insights into the tumor environment and aiding in the assessment of anti-angiogenic therapies .
Theranostics
Theranostics, which combines therapy and diagnostics, is another area where p-SCN-Bn-oxo-do3a shows potential. By conjugating therapeutic radionuclides to targeting vectors using this chelate, researchers can create compounds that not only image the disease but also deliver targeted radiotherapy. This dual functionality is pivotal for advancing personalized treatment strategies .
Pharmacokinetics and Biodistribution Studies
The compound is instrumental in studying the pharmacokinetics and biodistribution of radiolabeled agents. Its stable chelation with 64Cu ensures that the radiotracer remains intact throughout the body, allowing for accurate tracking and measurement of how drugs distribute and are metabolized over time .
Receptor Binding Analysis
p-SCN-Bn-oxo-do3a: -conjugated tracers are used in receptor binding studies to analyze the interaction between the tracer and specific cellular receptors . This application is significant for understanding the expression of receptors in various diseases and for developing receptor-targeted therapies.
Antigen Expression Measurement
This compound is also pivotal in measuring antigen expression across the entire body. It enables the noninvasive quantification of antigen levels, which is essential for stratifying patient populations for specific treatments and monitoring therapeutic responses .
Radiopharmaceutical Development
As a BFC, p-SCN-Bn-oxo-do3a is integral to the development of new radiopharmaceuticals. Its ability to chelate with radioactive metals under mild conditions without compromising the biological activity of the conjugated molecule makes it a valuable tool for creating novel imaging and therapeutic agents .
Pre-targeting Strategies in Radioimmunotherapy
The compound’s fast and stable chelation properties make it suitable for pre-targeting strategies in radioimmunotherapy. This approach involves administering a targeting vector labeled with p-SCN-Bn-oxo-do3a first, followed by a radioactive payload, allowing for higher tumor uptake and reduced toxicity .
特性
IUPAC Name |
2-[(9S)-7,10-bis(carboxymethyl)-9-[(4-isothiocyanatophenyl)methyl]-1-oxa-4,7,10-triazacyclododec-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O7S/c27-20(28)13-24-5-6-25(14-21(29)30)12-19(11-17-1-3-18(4-2-17)23-16-34)26(15-22(31)32)8-10-33-9-7-24/h1-4,19H,5-15H2,(H,27,28)(H,29,30)(H,31,32)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRELIIISCCUCHF-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Isothiocyanatophenyl)methyl)-1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid, (5S)- | |
CAS RN |
1370442-99-1 | |
| Record name | 5-((4-Isothiocyanatophenyl)methyl)-1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid, (5S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370442991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-((4-ISOTHIOCYANATOPHENYL)METHYL)-1-OXA-4,7,10-TRIAZACYCLODODECANE-4,7,10-TRIACETIC ACID, (5S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF985CJ2ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What makes p-SCN-Bn-oxo-DO3A a suitable chelator for use in radioimmunoconjugates?
A1: p-SCN-Bn-oxo-DO3A belongs to a class of macrocyclic bifunctional chelators, which are highly desirable in radioimmunoconjugation for several reasons. Firstly, it possesses a macrocyclic structure that allows for strong complexation with radiometals like Copper-64 ((64)Cu) [, ]. This strong binding is crucial for preventing the leakage of the radioactive isotope from the conjugate, ensuring that the radioactivity remains targeted to the desired location. Secondly, the "bifunctional" nature of p-SCN-Bn-oxo-DO3A stems from its two distinct functional groups: the macrocycle for chelating the radiometal and the isothiocyanate group (p-SCN) for conjugation to antibodies. This enables the chelator to act as a bridge, linking the radiometal to the antibody, forming a stable radioimmunoconjugate [, ].
Q2: How does the stability of p-SCN-Bn-oxo-DO3A compare to other chelators used in radioimmunoconjugation?
A2: Research indicates that p-SCN-Bn-oxo-DO3A exhibits superior stability compared to certain other chelators. For instance, when compared to DTPA derivatives, p-SCN-Bn-oxo-DO3A conjugated to the anti-CD20 antibody rituximab showed significantly better stability in serum over 48 hours. This enhanced stability translates to a lower risk of the radiometal detaching from the conjugate prematurely, ensuring more targeted delivery of the radioisotope and potentially leading to a safer and more effective treatment [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate](/img/structure/B1399324.png)



![8-Oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B1399329.png)


![4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane](/img/structure/B1399339.png)



![1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399345.png)